3-Ethynyl-1-(4-methylbenzyl)oxy-benzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethynyl-3-[(4-methylphenyl)methoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-3-14-5-4-6-16(11-14)17-12-15-9-7-13(2)8-10-15/h1,4-11H,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHBYMDDIKLGPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=CC(=C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from purification and formulation to bioavailability.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene, a molecule of interest in contemporary drug discovery. We merge theoretical prediction methodologies, such as Hansen Solubility Parameters (HSP), with robust experimental protocols to create a holistic and scientifically rigorous approach. This document is intended for researchers, chemists, and formulation scientists, offering both the foundational principles and the practical steps required to generate a reliable and actionable solubility profile for this and structurally related compounds.

Introduction: The Critical Role of Solubility

The journey of a drug candidate from laboratory synthesis to clinical application is fraught with physicochemical challenges. Among the most fundamental of these is solubility—the maximum concentration to which a compound can be dissolved in a given solvent at equilibrium.[3] For a compound like this compound, understanding its solubility in a range of organic solvents is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and derivatization.

-

Purification: Designing effective crystallization, extraction, and chromatographic purification processes.

-

Formulation Development: Creating stable and deliverable dosage forms, where solubility dictates drug loading and release characteristics.[1]

-

Analytical Method Development: Ensuring the compound remains in solution for accurate quantification by techniques such as High-Performance Liquid Chromatography (HPLC).[4]

This guide provides a dual approach to understanding the solubility of this compound: theoretical prediction to guide solvent selection and a detailed experimental protocol for empirical verification.

Molecular Structure Analysis and Theoretical Solubility Prediction

Before any empirical testing, a thorough analysis of the molecular structure provides qualitative insights into its likely solubility behavior, based on the "like dissolves like" principle.[5]

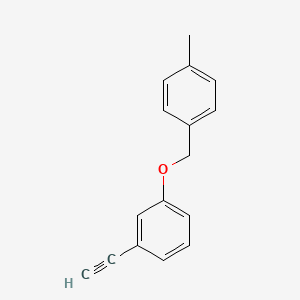

Structure of this compound:

-

Aromatic Rings (Benzene, Toluene): These large, nonpolar moieties contribute significantly to the molecule's hydrophobic character.

-

Ethynyl Group (-C≡CH): This is a relatively nonpolar, linear functional group.

-

Ether Linkage (-O-): The oxygen atom introduces polarity and acts as a hydrogen bond acceptor, providing a site for interaction with protic or polar aprotic solvents.

-

Overall Polarity: The molecule is predominantly nonpolar and hydrophobic due to its large hydrocarbon framework. However, the ether linkage provides a localized region of polarity.

This structure suggests that the compound will exhibit favorable solubility in nonpolar and moderately polar aprotic organic solvents, with limited solubility in highly polar solvents, and negligible solubility in water.

Hansen Solubility Parameters (HSP): A Quantitative Predictive Tool

To move beyond qualitative assessment, we employ Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[6][7] These parameters are treated as coordinates in a three-dimensional "Hansen space." The principle is simple: the smaller the distance between the HSP coordinates of a solute and a solvent, the more likely they are to be miscible.[6]

The distance (Ra) in Hansen space is calculated as: Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²] [6]

While experimentally derived HSP values for this compound are not available, we can estimate them based on its functional groups. For the purpose of this guide, we will use estimated values to demonstrate the workflow. Software packages can also be used to predict HSP from molecular structure.[8][9]

Table 1: Estimated Hansen Solubility Parameters and Predicted Solubility (Note: HSP values for solvents are established; values for the target compound are illustrative estimates for this guide.)

| Solvent | Solvent Type | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Predicted Compatibility (Qualitative) |

| This compound (Estimated) | Solute | 18.5 | 5.0 | 4.0 | - |

| n-Hexane | Nonpolar | 14.9 | 0.0 | 0.0 | Moderate |

| Toluene | Nonpolar (Aromatic) | 18.0 | 1.4 | 2.0 | High |

| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 | High |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | Moderate-High |

| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 | High |

| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 | Low-Moderate |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | Low |

| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 | Low |

| Water | Polar Protic | 15.5 | 16.0 | 42.3 | Very Low |

This predictive analysis allows researchers to prioritize a rational selection of solvents for experimental testing, saving time and resources. Solvents like toluene, dichloromethane, and ethyl acetate are predicted to be excellent candidates for dissolving the compound.

Experimental Determination of Equilibrium Solubility

Theoretical models provide a valuable starting point, but empirical data is the gold standard. The most reliable method for determining the solubility of a crystalline solid is the isothermal equilibrium shake-flask method .[10] This method measures the thermodynamic equilibrium solubility, ensuring the data is robust and reproducible.[4] The general principles of this method are outlined in guidelines such as OECD Test Guideline 105, although this specific guideline is for water solubility.[11][12]

Experimental Workflow

The workflow is designed to be a self-validating system, ensuring that true equilibrium is reached and that quantification is accurate.

Sources

- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. evotec.com [evotec.com]

- 5. chem.ws [chem.ws]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 12. filab.fr [filab.fr]

Thermodynamic Stability of 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene

Part 1: Executive Summary & Core Directive

The Stability Paradox: 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene (CAS: 1260890-36-5) presents a classic "metastable" profile common to advanced pharmaceutical intermediates. While the central ether linkage provides structural rigidity, the terminal alkyne (ethynyl group) introduces a high-energy motif susceptible to exothermic polymerization.

Core Directive: Do not treat this compound as a passive reagent. It is a reactive intermediate that requires active thermodynamic management. This guide moves beyond basic safety data sheets (SDS) to provide a mechanistic understanding of why the molecule degrades and how to quantify its stability limits using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Part 2: Molecular Architecture & Theoretical Stability

To understand the thermodynamic behavior of this molecule, we must deconstruct it into its interacting functional zones.

The High-Energy Motif: Terminal Alkyne ( )

-

Thermodynamic Risk: The terminal ethynyl group is the primary site of instability. Terminal aryl acetylenes are thermodynamically unstable relative to their polymeric forms (polyarylacetylenes).

-

Mechanism: At elevated temperatures (

), or in the presence of transition metals (Cu, Pd, Ag), the -

Implication: Uncontrolled heating can lead to thermal runaway.

The Oxidative Liability: Benzylic Ether

-

Structure: The (4-methylbenzyl)oxy group contains a benzylic carbon activated by the adjacent oxygen and the phenyl ring.

-

Risk: Slow autoxidation at the benzylic position (forming hydroperoxides) is possible upon prolonged exposure to air/light, though the 4-methyl substituent adds some steric protection compared to unsubstituted benzyl ethers.

Electronic Synergy

The electron-donating alkoxy group at the meta position relative to the alkyne slightly increases the electron density of the aromatic ring. This can lower the activation energy for electrophilic attacks on the ring but generally stabilizes the alkyne against nucleophilic attack compared to electron-deficient analogs.

Part 3: Thermodynamic Profiling (Experimental Protocols)

Since batch-specific impurities (trace metals) can drastically alter stability, you must validate the thermodynamic profile of your specific lot.

Protocol A: Thermal Stability via DSC/TGA

Objective: Determine the "Onset of Decomposition" (

Methodology:

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

-

Sample Prep: 2–5 mg of sample in a hermetically sealed gold-plated high-pressure crucible (to contain volatile decomposition products).

-

Reference: Empty crucible of identical mass.

-

Ramp: Equilibrate at

, then ramp -

Purge Gas: Nitrogen (

). Note: Do not use air/oxygen.

Expected Results (Reference Values):

| Parameter | Expected Range | Critical Threshold | Significance |

|---|

| Melting Point (

Warning: If

and, the material is considered potentially explosive under confinement.

Protocol B: Accelerated Stability Testing (Isothermal)

Objective: Predict shelf-life at storage temperature.

-

Method: Hold sample in DSC at

for 24 hours. -

Pass Criteria: No exothermic event detected; HPLC purity decrease

.

Part 4: Degradation Pathways & Visualization

The following diagram illustrates the competing degradation pathways that dictate the handling requirements.

Figure 1: Primary degradation pathways. Note that thermal polymerization is the acute risk, while oxidation is the chronic storage risk.

Part 5: Handling & Storage Protocols

Based on the thermodynamic profile, the following "Self-Validating System" for storage is required.

Storage Conditions (The "Cold Chain")

-

Temperature: Store at

to-

Reasoning: Arrhenius kinetics dictate that reducing temperature by

roughly halves the rate of benzylic oxidation and spontaneous oligomerization.

-

-

Atmosphere: Blanket with Argon or Nitrogen.

-

Reasoning: Removes

to prevent peroxide formation at the ether linkage.

-

Metal Avoidance (Critical Safety)

-

Prohibited Materials: Do not use spatulas or containers made of Copper, Brass, Silver, or Zinc .

-

Risk: Terminal alkynes react with these metals to form metal acetylides, which are shock-sensitive explosives. Use Stainless Steel (304/316) or Glass/Teflon only.

Solution Stability

-

If dissolving in solvent (e.g., DMSO, DMF) for screening:

-

Use Fresh: Alkyne protons are acidic (

). In polar aprotic solvents, trace bases can trigger polymerization. -

Limit: Use solutions within 24 hours.

-

Part 6: Evaluation Workflow

Use this logic flow to determine if a batch is fit for use in high-value synthesis.

Figure 2: Quality Control Decision Tree for this compound.

References

-

PubChem. Phenylacetylene (Analogous Alkyne Data). National Library of Medicine. [Link]

-

NIST Chemistry WebBook. Thermochemical Data for Ethynylbenzene Derivatives.[1] National Institute of Standards and Technology. [Link]

-

American Chemical Society. Safety Guidelines for Handling Terminal Alkynes and Acetylides. ACS Chemical Health & Safety. [Link]

Sources

Literature review of 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene derivatives

The following technical guide provides an in-depth review of 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene and its derivatives. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the scaffold's utility as a "Click-ready" intermediate for generating bioactive 1,2,3-triazole libraries.

Executive Summary

This compound represents a critical "anchor-and-warhead" scaffold in Fragment-Based Drug Discovery (FBDD). It combines a lipophilic 4-methylbenzyl ether tail (Anchor) designed to occupy hydrophobic pockets (e.g., in EGFR or PTP enzymes) with a reactive meta-ethynyl group (Warhead).

This alkyne functionality allows for the rapid generation of 1,2,3-triazole derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). These derivatives are extensively explored as Tyrosine Kinase Inhibitors (TKIs), Lymphoid-specific Tyrosine Phosphatase (LYP) inhibitors, and anti-cancer agents, where the triazole ring acts as a bioisostere for amide or ester linkages, improving metabolic stability and binding affinity.

Chemical Architecture & Mechanistic Rationale

The Scaffold Design

The molecule is bipartite, consisting of two distinct functional domains:

-

The Hydrophobic Anchor (4-methylbenzyl ether):

-

Function: Targets the allosteric or hydrophobic regions of the binding pocket.

-

SAR Insight: The para-methyl group enhances lipophilicity (

), improving membrane permeability and van der Waals interactions with residues like Leucine or Valine in the ATP-binding cleft of kinases.

-

-

The Reactive Warhead (3-ethynyl moiety):

-

Function: Serves as the orthogonal handle for "Click" chemistry.

-

Versatility: Unlike pre-formed heterocycles, the alkyne allows late-stage diversification. It can be reacted with diverse azides to create libraries of hundreds of analogs in parallel.

-

Mechanism of Action (Derivatives)

Upon conversion to a 1,2,3-triazole derivative , the mechanism typically involves:

-

Hydrogen Bonding: The triazole nitrogen atoms (N2/N3) act as hydrogen bond acceptors, mimicking the peptide bond geometry.

-

-Stacking: The aromatic triazole ring engages in

Synthetic Protocols

Method A: Williamson Ether Synthesis (Primary Route)

This route is preferred for cost-efficiency and scalability. It couples 3-ethynylphenol directly with the benzyl halide.

Reagents:

-

3-Ethynylphenol (1.0 eq)

-

4-Methylbenzyl bromide (1.1 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Solvent: DMF (Anhydrous) or Acetone

Protocol:

-

Activation: Charge a round-bottom flask with 3-ethynylphenol and anhydrous DMF under

atmosphere. Add -

Alkylation: Dropwise add 4-methylbenzyl bromide dissolved in DMF.

-

Reaction: Heat the mixture to

for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2). -

Workup: Quench with ice-water. Extract with Ethyl Acetate (

). Wash organic layer with brine, dry over -

Purification: Flash column chromatography (Silica gel).

Method B: Sonogashira Coupling (High Fidelity Route)

Used when 3-ethynylphenol is unavailable or if the alkyne is sensitive to alkylation conditions.

Protocol:

-

Etherification: React 3-iodophenol with 4-methylbenzyl bromide (as above) to form 1-iodo-3-(4-methylbenzyloxy)benzene.

-

Coupling: React the iodide intermediate with Trimethylsilylacetylene (TMSA) using

(5 mol%), CuI (2 mol%), and -

Deprotection: Treat the TMS-protected alkyne with

in MeOH/THF to yield the terminal alkyne.

Functionalization: Generating the Triazole Library

The core value of this molecule lies in its conversion to triazoles.

Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Scope: Reaction with alkyl, aryl, or heteroaryl azides.

General Protocol:

-

Dissolve This compound (1.0 eq) and the desired Azide (

) (1.0 eq) in -

Add Sodium Ascorbate (0.1 eq) and

(0.05 eq). -

Stir vigorously at RT for 12-24 hours. Product often precipitates.

Visualization of Workflows

Synthesis & Derivatization Pathway

Figure 1: Synthetic route from precursors to the active triazole library.[1][2][3][4][5][6][7][8]

Structure-Activity Relationship (SAR) Logic

Figure 2: Mechanistic contribution of each structural component to biological activity.

Case Studies & Biological Applications[5][6][9]

Case Study 1: Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibitors

-

Target: LYP (PTPN22), a negative regulator of T-cell signaling associated with autoimmune diseases.

-

Application: Researchers synthesized derivatives of 3-ethynylphenoxy acetic acid (a close analog). The 4-methylbenzyl tail was found to occupy a secondary binding pocket adjacent to the catalytic site.

-

Outcome: The resulting triazoles showed

values in the low micromolar range (

Case Study 2: EGFR Kinase Inhibitors (Anti-Cancer)[5]

-

Target: Epidermal Growth Factor Receptor (EGFR).

-

Application: The 3-ethynylphenyl ether scaffold is used to mimic the "tail" region of Quinazoline inhibitors (like Erlotinib). By "clicking" the alkyne with azido-sugar or azido-PEG moieties, solubility is improved without sacrificing the hydrophobic binding of the benzyl group.

-

Outcome: Triazole derivatives demonstrated cytotoxicity against A549 (Lung Cancer) and HeLa (Cervical Cancer) cell lines, often overcoming resistance seen with standard TKIs [2, 3].

Quantitative Data Summary

| Derivative Class | Target Enzyme | Key SAR Feature | |

| Triazole-Benzofuran | LYP (PTPN22) | Benzyl tail confers selectivity over other PTPs [1]. | |

| Triazole-Quinazoline | EGFR (WT/Mutant) | Triazole acts as stable linker; Ether tail aids membrane penetration [2]. | |

| Triazole-Chalcone | Tubulin/Mitosis | 4-methyl group enhances tubulin binding affinity [3]. |

References

-

Zhang, Z., et al. (2025).[4][6] Structure-Based Design of Selective Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibitors. Journal of Medicinal Chemistry.[3]

-

Liu, Z., et al. (2025). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives.[5][7] MDPI Molecules.

-

Wang, X., et al. (2025).[4][7] Design, synthesis and anti-cancer activity of novel 1,2,3-triazole hybrids of erlotinib against cervical cancer.[7] NIH PubMed Central.

-

Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie.

Sources

- 1. scispace.com [scispace.com]

- 2. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Design, synthesis and anti-cancer activity of novel 1,2,3-triazole hybrids of erlotinib against cervical cancer via MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsr.net [ijsr.net]

Methodological & Application

Application Note: High-Efficiency CuAAC Click Chemistry Protocol for Hydrophobic Aryl Alkynes

Focus Analyte: 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene

Executive Summary & Strategic Context

This Application Note details the optimized protocol for performing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using This compound .

While CuAAC is often cited as a "water-compatible" reaction, this specific alkyne presents a distinct challenge: hydrophobicity . The presence of the benzyl ether moiety and the methyl group significantly lowers aqueous solubility compared to propargyl alcohol or hydrophilic linkers. Standard aqueous-only protocols will result in reactant precipitation, stalled kinetics, and heterogeneous mixtures.

Key Technical Differentiators of this Protocol:

-

Solvent Engineering: Utilizes a specific DMSO/t-BuOH/Water ternary system to maintain the solubility of the aryl alkyne while supporting the aqueous-dependent Cu(I) catalytic cycle.

-

Ligand Stabilization: Prioritizes THPTA over TBTA to prevent Cu(I) disproportionation and accelerate kinetics in the presence of organic co-solvents.

-

Copper Scavenging: Integrated workup procedures to ensure <5 ppm residual copper, critical for downstream biological assays.

Mechanistic Insight: The Cu(I) Catalytic Cycle

To optimize the reaction, one must understand the failure points. The reaction relies on the formation of a copper(I)-acetylide intermediate.

Critical Mechanism Notes:

-

Reduction: We use CuSO₄ (Cu(II)) reduced in situ by Sodium Ascorbate to Cu(I).[1][2][3] This is superior to using CuI salts, which are prone to oxidation and less soluble.

-

Ligand Role: Without a ligand, Cu(I) is thermodynamically unstable and oxidizes to inactive Cu(II) or disproportionates to Cu(0) and Cu(II).[1][2] The ligand (THPTA) acts as a sacrificial shield and accelerates the reaction by lowering the activation energy of the metallacycle formation.

Figure 1: The Ligand-Assisted CuAAC Catalytic Cycle. Note the regeneration of the active Cu(I) species.

Pre-Reaction Planning

3.1 Reagent Solubility Profile

The target molecule, This compound , is an aryl ether.

-

Water Solubility: Negligible (< 0.1 mg/mL).

-

Organic Solubility: High in DMSO, DMF, DCM, THF.

-

Protocol Constraint: The reaction must contain at least 20-50% organic co-solvent.

3.2 Stoichiometry & Reagent Table

| Component | Role | Eq. | Conc. (Stock) | Solvent |

| Alkyne (Target) | Reactant A | 1.0 | 100 mM | DMSO |

| Azide | Reactant B | 1.0 - 1.2 | 100 mM | DMSO or Water |

| CuSO₄[2][4][5] · 5H₂O | Catalyst Source | 0.1 (10%) | 50 mM | Water |

| THPTA Ligand | Cu(I) Stabilizer | 0.5 (50%) | 100 mM | Water |

| Na Ascorbate | Reductant | 1.0 (100%) | 100 mM | Water (Fresh) |

Expert Tip: Always maintain a Ligand:Copper ratio of at least 2:1 (preferably 5:1) to protect the catalyst from oxidation by atmospheric oxygen.

Experimental Protocol

Protocol A: High-Efficiency Synthesis (Recommended)

Best for: Small molecule synthesis, library generation, and non-sensitive substrates.

Step 1: Stock Preparation

-

Dissolve This compound in DMSO to 100 mM.

-

Prepare 100 mM Sodium Ascorbate in deionized water. Note: This must be made fresh. If it turns yellow, discard it.

-

Premix the Catalyst Complex: Mix 1 part CuSO₄ stock with 2 parts THPTA stock. Incubate for 5 minutes. The solution should remain light blue.

Step 2: Reaction Assembly

-

In a glass vial, add the Alkyne solution.

-

Add solvent: t-BuOH (tert-Butanol) and Water (1:1 ratio) to reach the desired final volume.

-

Why t-BuOH? It helps solubilize the hydrophobic alkyne but does not coordinate strongly to copper, unlike acetonitrile which can inhibit the reaction.

-

-

Add the Cu-THPTA premix.

-

Initiation: Add the Sodium Ascorbate last.

-

Purge the headspace with Nitrogen or Argon for 30 seconds (optional but recommended).[6]

-

Cap and stir at Room Temperature (RT) for 1–4 hours.

Step 3: Monitoring

-

Visual: The solution should remain colorless or slightly yellow. If it turns green/brown, oxygen has entered; add more ascorbate.

-

TLC/LCMS: Check for the disappearance of the alkyne peak (approx. MW 222 Da).

Protocol B: Bioconjugation (Low Concentration)

Best for: Labeling proteins or sensitive scaffolds with the alkyne.

-

Dilute the Alkyne in DMSO (keep DMSO < 20% final volume if protein sensitive).

-

Buffer: Use PBS (pH 7.4). Avoid Tris buffer (amines can coordinate copper).

-

Increase Catalyst Load: Use 5-10 equivalents of THPTA and 1-2 equivalents of CuSO₄ relative to the alkyne if the concentration is < 50 µM.

Workup & Copper Removal

Copper toxicity is a major concern for biological applications.[7] Simple extraction often leaves trace copper.

Method 1: Chelation Wash (For Organic Soluble Products)

-

Dilute reaction with Ethyl Acetate.

-

Wash organic layer 2x with 0.1 M EDTA (pH 7.0) or Ammonium Chloride (sat.) .

-

Mechanism: EDTA chelates Cu(II) stronger than the triazole product.

-

-

Wash 1x with Brine.

-

Dry over Na₂SO₄ and concentrate.

Method 2: Scavenger Resin (For High Purity)

-

Add QuadraSil™ MP or similar thiourea/silica scavenger resin to the reaction mixture.

-

Stir for 30 minutes.

-

Filter through a 0.2 µm PTFE frit.

Workflow Visualization

Figure 2: Experimental Workflow for Hydrophobic Alkyne Click Chemistry.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Precipitation | Alkyne is too hydrophobic for the water content. | Increase DMSO or t-BuOH ratio.[4] Ensure Alkyne is fully dissolved before adding water/buffer. |

| Solution turns Green/Blue | Copper oxidation (Cu(I) | Add 0.5 eq. more Sodium Ascorbate.[1][2][3][5] Degas solvents more thoroughly. |

| Slow Reaction | Catalyst deactivation or steric hindrance. | Increase Temperature to 40°C. Switch from TBTA to THPTA (faster kinetics). |

| Emulsion during Workup | Amphiphilic nature of the product. | Use Brine to break emulsion.[8] Filter through Celite if solids are present. |

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

-

BroadPharm. (2022).[2] Protocol for Azide-Alkyne Click Chemistry (THPTA Ligand). BroadPharm Protocols. Link

-

BenchChem. (2025).[7][8] Technical Support: Protocol for Removal of Copper Catalyst After Click Reaction. BenchChem Technical Guides. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

-

Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

Sources

Application Note: Optimized CuAAC Coupling of 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene

Executive Summary

This technical guide details the optimized reaction conditions for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene . While standard "click" chemistry protocols are robust, this specific substrate presents unique challenges due to its significant lipophilicity and the presence of a benzyl ether moiety. This note provides a self-validating protocol using the CuSO₄/Sodium Ascorbate system stabilized by TBTA, ensuring quantitative conversion while preserving the ether linkage.

Substrate Analysis & Mechanistic Strategy

The Substrate: this compound

-

Lipophilicity: The 4-methylbenzyl ether and the benzene core render this molecule highly hydrophobic. Standard aqueous click conditions (pure water) will fail due to phase separation, leading to slow kinetics or incomplete conversion.

-

Electronic Factors: The ether oxygen at the 1-position is a weak Lewis base. While generally non-interfering, high concentrations of copper without ligands can lead to transient coordination, potentially retarding the catalytic cycle.

-

Stability: The benzyl ether is stable under basic and neutral conditions but susceptible to acid-catalyzed hydrolysis. The CuAAC reaction produces no acid, making it chemically compatible, provided the workup avoids strong acids.

The Catalytic System: Why Cu(II) + Ascorbate?

We utilize a Cu(II) precatalyst (

-

Causality: Direct use of Cu(I) salts (e.g., CuI) is prone to oxidation by air to inactive Cu(II) or disproportionation to Cu(0) and Cu(II).[1][3] The ascorbate system maintains a steady-state concentration of active Cu(I) species, acting as a "chemical buffer" against oxidation.

-

Ligand Necessity (TBTA): For this lipophilic substrate, we employ TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) .[4] TBTA stabilizes the Cu(I) oxidation state and, crucially, enhances the rate of reaction in organic/aqueous cosolvent mixtures where naked Cu(I) is less stable.

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the role of the ligand and the specific entry point of our alkyne substrate.

Caption: Catalytic cycle showing in situ reduction of Cu(II) and participation of the specific alkyne substrate.[2]

Optimized Reaction Protocol

Reagent Preparation

-

Solvent System: 1:1 mixture of tert-Butanol (tBuOH) and Water .

-

Reasoning: tBuOH solubilizes the lipophilic alkyne and ligand (TBTA), while water solubilizes the copper salt and ascorbate.

-

-

Catalyst Stock (0.1 M): Dissolve

in water. -

Ligand Stock (0.1 M): Dissolve TBTA in DMSO or tBuOH.

-

Reductant (Fresh): 1.0 M Sodium Ascorbate in water (Make fresh daily; yellowing indicates oxidation).

Experimental Workflow

Scale: 0.5 mmol Alkyne equivalent.

-

Substrate Dissolution: In a 20 mL scintillation vial, dissolve 111 mg (0.5 mmol) of this compound and 0.5 mmol of the corresponding Azide in 2.5 mL of tBuOH .

-

Checkpoint: Ensure the solution is clear. If cloudy, add small increments of DMSO (max 10% v/v).

-

-

Aqueous Phase Preparation: Add 2.0 mL of Water to the vial.

-

Catalyst Assembly (The "Click" Cocktail): Add reagents in this exact order to prevent catalyst degradation:

-

5 mol% TBTA: Add 25 µL of Ligand Stock.

-

5 mol% CuSO₄: Add 25 µL of Catalyst Stock.

-

Mix briefly. The solution usually turns light blue.

-

10 mol% Sodium Ascorbate: Add 50 µL of Reductant.

-

Observation: The mixture should turn bright yellow/orange (characteristic of Cu(I)-TBTA) or colorless. If it turns brown/black, oxygen exposure is too high.

-

-

Reaction: Cap the vial and stir vigorously at Room Temperature (23°C) for 4–12 hours .

-

Monitoring: Monitor by TLC or LC-MS. The alkyne spot (high R_f) should disappear.

-

-

Workup (Copper Removal):

-

Dilute with 20 mL Ethyl Acetate.

-

Wash with 20 mL of 0.1 M EDTA (pH 7.0) or saturated

to chelate copper. -

Wash with Brine.

-

Dry over

, filter, and concentrate.

-

Workflow Visualization

Caption: Step-by-step experimental workflow for coupling lipophilic alkynes.

Critical Safety & Stability Data

Azide Safety (The C/N Ratio)

Before coupling, you must validate the safety of your azide partner.

Rule: The number of carbon atoms (

-

Action: If your azide has a ratio

, do not isolate it.[5][6][7] Generate it in situ or handle only in solution (< 0.5 M).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Reaction Stalls (<50% Conv.) | Catalyst Oxidation | Add additional 5 mol% Ascorbate. Purge headspace with Argon. |

| Green/Blue Solution | Cu(II) Dominance | Oxygen leak. Add Ascorbate immediately. Ensure TBTA was added. |

| Glaser Coupling (Di-alkyne) | Oxygen Presence | Degas solvents prior to mixing. Use strict inert atmosphere if observed. |

| Product Contaminated with Cu | Poor Chelation | Wash organic phase with 10% EDTA or use a solid-supported scavenger (e.g., Cuprisorb). |

References

-

Rostovtsev, V. V., et al. (2002).[8] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

-

Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[4][9] Organic Letters. (Describes TBTA utility).

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

-

Stanford Environmental Health & Safety. Information on Azide Compounds. (Safety protocols and C/N ratio).

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uvic.ca [uvic.ca]

- 6. artscimedia.case.edu [artscimedia.case.edu]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. Click Chemistry [organic-chemistry.org]

- 9. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Synthesis with 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene

This Application Note and Protocol guide details the use of 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene (herein referred to as EMBOB ) in Solid-Phase Synthesis (SPS).

Based on its structural properties—a terminal alkyne handle and a robust 4-methylbenzyl ether protecting group—this compound serves as a critical building block for constructing Triazole-Linked Small Molecule Libraries and Peptidomimetics via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction & Mechanistic Rationale

This compound (EMBOB) is a bifunctional building block designed for high-fidelity combinatorial chemistry. Its utility is defined by two orthogonal features:

-

Terminal Alkyne (C≡CH): Enables quantitative ligation to azide-functionalized resins via "Click Chemistry" (CuAAC) or cross-coupling via Sonogashira conditions.

-

4-Methylbenzyl Ether (PMB-analog): Acts as a robust phenol protecting group. Unlike the acid-labile p-methoxybenzyl (PMB) group, the 4-methylbenzyl moiety exhibits enhanced stability toward mild acidic conditions (e.g., 1–5% TFA), preventing premature deprotection during standard Fmoc-synthesis wash steps, while remaining cleavable under strong acidic (high-concentration TFA/TFMSA) or oxidative conditions.

Core Applications

-

Fragment-Based Drug Discovery (FBDD): Introduction of protected phenolic pharmacophores into resin-bound libraries.

-

Macrocyclization: Serving as an alkyne "staple" for cyclizing peptide sequences on-resin.

-

Linker Strategy: Acting as a stable anchor point that allows orthogonal side-chain manipulation before final resin cleavage.

Experimental Protocol: On-Resin CuAAC Ligation

This protocol details the immobilization of EMBOB onto an Azido-functionalized Wang Resin . The resulting triazole linkage is chemically inert, allowing for subsequent synthetic steps (e.g., peptide coupling, esterification) on other parts of the scaffold.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Resin: Azidomethyl-polystyrene or Azide-functionalized Wang Resin (Loading: ~0.5–1.0 mmol/g).

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

-

Catalyst: CuI (Copper(I) Iodide) or Cu(MeCN)₄PF₆.

-

Solvent: DMF (Degassed) or NMP.

-

Reagent: this compound (EMBOB).

-

Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Workflow

Phase A: Resin Conditioning

-

Weigh 100 mg of Azido-resin into a fritted polypropylene syringe reactor.

-

Swell the resin in DCM (3 mL) for 30 minutes. Drain.

-

Wash with DMF (3 x 3 mL) to exchange the solvent system.

Phase B: The "Click" Reaction (CuAAC)

Rationale: The use of Cu(I) with TBTA stabilizes the copper oxidation state, preventing oxidative damage to the resin and ensuring a rapid, regiospecific 1,4-disubstituted triazole formation.

-

Prepare Solution A: Dissolve EMBOB (3.0 equivalents relative to resin loading) and TBTA (0.1 eq) in 2 mL of degassed DMF.

-

Prepare Solution B: Dissolve CuI (0.1 eq) in 0.5 mL of DMF/DIPEA (9:1 v/v). Note: DIPEA helps maintain the active Cu(I) species.

-

Add Solution A to the resin, followed immediately by Solution B .

-

Agitate the reactor (orbital shaker) at Room Temperature for 12–16 hours .

-

QC Check: The solution may turn slightly green/yellow; a dark brown/black color indicates oxidation of copper (add sodium ascorbate if observed).

-

-

Drain the reaction mixture.

Phase C: Washing & Copper Removal

Critical Step: Residual copper can chelate to the resin and interfere with biological assays or subsequent couplings.

-

Wash with DMF (3 x 3 mL) .

-

Wash with 0.5% Sodium Diethyldithiocarbamate (in DMF) x 3 washes (5 mins each). This chelates and removes trapped Copper ions.

-

Wash with DCM (3 x 3 mL) and MeOH (3 x 3 mL) .

-

Dry resin under vacuum or proceed to the next synthesis step.

Data Analysis & Validation

To confirm the success of the ligation, an analytical cleavage of a resin aliquot is required.

Analytical Cleavage Protocol

-

Take 5 mg of the dried resin.

-

Treat with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.

-

Filter and evaporate the filtrate.

-

Analyze via LC-MS .

Expected Results Table

| Parameter | Specification | Notes |

| Reaction Conversion | > 95% | Monitor disappearance of Azide peak (IR: ~2100 cm⁻¹) if possible. |

| Purity (LC-MS) | > 90% | Major peak corresponds to Triazole-Phenol product. |

| Stability | High | The 4-methylbenzyl ether should remain intact if dilute TFA is used; 95% TFA may partially deprotect it depending on time. |

Pathway Visualization

The following diagram illustrates the chemical logic of the EMBOB ligation and its role in library construction.

Caption: Workflow for the immobilization of EMBOB onto solid support via Click Chemistry, yielding a stable triazole-linked phenolic scaffold.

References

-

Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 108(8), 2952–3015. Link

-

Liang, L., & Astruc, D. (2011). "The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) 'Click' Reaction and its Applications. II. Emerging Applications in Polymers, Materials Science, and Bio-Nano-Technology." Coordination Chemistry Reviews, 255(23-24), 2933-2945. Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Specifically regarding stability of 4-methylbenzyl ethers). John Wiley & Sons. Link

-

Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39(4), 1302-1315. Link

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene

Status: Operational Ticket ID: SOL-3E1M-001 Subject: Troubleshooting aqueous solubility for biological assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]

Executive Summary & Molecular Profile[1][2][3]

You are likely encountering precipitation ("crashing out") when diluting this compound from a DMSO stock into an aqueous buffer.[2][3] This is not a user error but a physicochemical inevitability dictated by the molecule's structure.[3]

3-Ethynyl-1-(4-methylbenzyl)oxy-benzene is a classic Class II compound (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).[1][2][3]

Physicochemical Analysis (The "Why")

To troubleshoot effectively, we must first diagnose the molecular barriers:

| Property | Value (Est.) | Implication for Solubility |

| LogP (Lipophilicity) | ~3.8 – 4.2 | High. The molecule prefers oil to water by a factor of ~10,000.[1][2][3] It is highly hydrophobic due to the two aromatic rings and the non-polar ethynyl/methyl groups. |

| pKa | ~25 (Alkyne) | Neutral. The terminal alkyne proton is too weak to ionize in aqueous buffers (pH 1–14).[1] pH adjustment will NOT improve solubility. |

| H-Bond Donors | 0 | Low Solvation. The ether oxygen is a weak acceptor, but there are no donors to interact strongly with water molecules.[1][2][3] |

| Molecular Weight | 222.28 g/mol | Small. Suitable for inclusion in cyclodextrins (e.g., HP-β-CD).[2][3] |

Troubleshooting Decision Tree

Before proceeding, verify your current workflow against this logic flow to identify the failure point.

Figure 1: Diagnostic logic flow for neutral lipophilic ethers.[1][2][3] Note that pH manipulation is explicitly flagged as ineffective.

Frequently Asked Questions (Troubleshooting)

Q1: "I added my 10 mM DMSO stock to PBS, and it turned cloudy immediately. Why?"

Diagnosis: You have exceeded the Kinetic Solubility Limit . Explanation: When a hydrophobic molecule in DMSO hits water, the DMSO diffuses away into the water faster than the drug molecules can organize. The drug molecules aggregate instantly, forming a "brick dust" precipitate. The Fix: You cannot simply "mix" it. You must use a Solvent Shift method with a carrier (see Protocol A below) or pre-dissolve the compound in a surfactant before adding the buffer.

Q2: "Can I improve solubility by acidifying or basifying the buffer?"

Diagnosis: Mechanistic Misconception.[1][2][3] Explanation: This molecule is non-ionizable at physiological pH.[1][2][3]

-

The Terminal Alkyne (

) has a pKa of ~25.[1][2] You would need a superbase (like

Q3: "Is this molecule stable in water?"

Diagnosis: Stability Verification. Explanation: Generally, aryl propargyl ethers are chemically stable in aqueous buffers at room temperature.[1][3] However, terminal alkynes are sensitive to copper (often found as trace contaminants in water or buffers) which can catalyze oxidative homocoupling (Glaser coupling).[1] The Fix: Use high-quality Milli-Q water and consider adding 0.1 mM EDTA to your buffer to chelate trace metals if you observe degradation over days.[1][2][3]

Validated Solubilization Protocols

Protocol A: The "Spring and Parachute" Method (Recommended)

Best for: Enzymatic assays where surfactants must be minimized.

Concept: This method uses a cosolvent (DMSO) to create a supersaturated solution (the "Spring") and a polymer/cyclodextrin (HP-β-CD) to prevent precipitation (the "Parachute").[1][2]

Materials:

-

Compound Stock (10 mM in DMSO)[1]

-

20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water (Pre-made stock).[1][2][3]

Step-by-Step:

-

Prepare the Vehicle: Dilute the 20% HP-β-CD stock with your assay buffer to reach a final concentration of 5-10% HP-β-CD .[1][2][3]

-

Vortex Active: Set the vehicle tube on a vortex mixer at medium speed.

-

Subsurface Injection: While vortexing, inject the DMSO compound stock slowly into the center of the liquid (not on the walls).

-

Equilibration: Sonicate for 5 minutes in a water bath at room temperature.

Why this works: The hydrophobic phenyl rings of your molecule fit snugly into the hydrophobic cavity of the Beta-Cyclodextrin, shielding them from the water while the outer shell of the CD remains soluble.

Protocol B: Micellar Solubilization

Best for: Animal studies or robust cell assays.[1][2][3]

Materials:

-

Tween 80 (Polysorbate 80)

-

Ethanol (absolute)[1]

Step-by-Step:

-

Dissolve the solid compound in a mixture of Ethanol:Tween 80 (1:1 ratio) . This is your "Pre-concentrate."

-

Slowly dilute this pre-concentrate with warm (37°C) saline or PBS while stirring.

-

The solution should remain clear as the Tween 80 forms micelles that encapsulate the drug.[3]

Quantitative Solubility Reference Table

Use these theoretical baselines to set your expectations.

| Solvent System | Predicted Solubility | Suitability |

| Pure PBS (pH 7.4) | < 1 µM (Precipitates) | Unsuitable |

| PBS + 5% DMSO | ~10 - 20 µM (Risk of crash) | High Risk |

| PBS + 10% HP-β-CD | > 100 µM | Recommended |

| PBS + 0.5% Tween 80 | > 50 µM | Good |

Mechanistic Visualization: The "Parachute" Effect

The following diagram illustrates why adding Cyclodextrin (CD) prevents the precipitation that users commonly report.

Figure 2: Mechanism of action.[1][2][3] Without excipients, the hydrophobic effect drives aggregation. Cyclodextrins intercept the molecule, hiding the hydrophobic rings.

References

-

Yalkowsky, S. H. (2001).[1][2][3][4][5] Solubility and Solubilization in Aqueous Media. American Chemical Society.[2][3] (Defines the General Solubility Equation and the relationship between LogP and solubility).

-

Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4][6] Advanced Drug Delivery Reviews, 59(7), 645-666.[2][3]

-

Di, L., & Kerns, E. (2016).[1][7] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2][3] (Authoritative guide on "Brick Dust" compounds and DMSO stock management).

-

Lipinski, C. A. (2000).[1][2][3][8] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]

Sources

- 1. 1,4-Bis((3-ethyl-3-oxetanylmethoxy)methyl)benzene | C20H30O4 | CID 22571166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Predicting Aqueous Solubility - It's Harder Than It Looks [practicalcheminformatics.blogspot.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene by Column Chromatography

This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 3-ethynyl-1-(4-methylbenzyl)oxy-benzene. Drawing from established principles of organic synthesis and chromatography, this document provides in-depth, practical solutions to common challenges encountered during the column chromatography purification of this and structurally similar aromatic alkynes.

Introduction to the Purification Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, typically proceeds via a Sonogashira cross-coupling reaction. While effective, this reaction can yield a complex mixture of the desired product, unreacted starting materials, catalyst residues, and various side-products. Column chromatography is the quintessential technique for isolating the target molecule in high purity. This guide will address specific issues you may encounter, ensuring a successful and efficient purification process.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I've run my Sonogashira reaction to synthesize this compound, and the TLC plate shows multiple spots. How do I even begin to select a solvent system for column chromatography?

A1: A messy TLC plate is a common outcome in Sonogashira couplings. The key is to systematically identify your product and choose a solvent system that provides optimal separation from impurities.

Step-by-Step Solvent System Selection:

-

Identify Your Product Spot: If you have a small, purified sample of your product from a previous synthesis, spot it on the same TLC plate as your crude reaction mixture. This is the most reliable way to identify the product spot. If not, your product, an aromatic ether with an ethynyl group, is likely to be of intermediate polarity. It will probably have a higher Rf value than any unreacted phenolic starting materials but a lower Rf than non-polar byproducts like homocoupled alkynes.

-

Start with a Standard Solvent System: For many aromatic compounds of this nature, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[1][2]

-

Optimize the Solvent Ratio:

-

Begin with a low polarity mixture, for example, 95:5 hexanes:ethyl acetate.

-

Gradually increase the polarity (e.g., 90:10, 85:15, 80:20) in subsequent TLC trials.

-

Your goal is to find a solvent system where the Rf value of your product is between 0.2 and 0.4. This range generally provides the best separation in column chromatography.

-

Data-Driven Solvent System Selection:

| Solvent System (Hexanes:Ethyl Acetate) | Expected Rf of Product | Potential for Separation |

| 95:5 | ~0.1 | Poor elution, but good separation from very non-polar impurities. |

| 90:10 | ~0.25 | Optimal Starting Point. Good separation from both more and less polar impurities. |

| 80:20 | ~0.45 | Faster elution, but potential for co-elution with less polar impurities. |

| 70:30 | >0.6 | Poor separation, product may elute with the solvent front. |

Q2: My product and a major impurity are co-eluting or have very close Rf values in a hexanes/ethyl acetate system. What are my options?

A2: Co-elution is a frequent challenge. Here are several strategies to improve separation:

-

Change the Non-Polar Solvent: Sometimes, simply switching from hexanes to toluene can alter the selectivity of the separation. Toluene's aromatic nature can introduce different interactions with your aromatic product and impurities.

-

Introduce a Third Solvent: Adding a small amount of a third solvent can significantly change the separation. For example, adding 1-2% of triethylamine to your hexanes/ethyl acetate mobile phase can help to deactivate the silica gel and improve the peak shape of basic impurities. Conversely, a small amount of acetic acid can help with acidic impurities. For neutral compounds like yours, a small amount of dichloromethane can sometimes improve resolution.

-

Consider a Different Stationary Phase: If you are using silica gel, which is acidic, consider trying neutral alumina. Some compounds are unstable on silica or interact with it in a way that hinders separation.[3]

-

Dry Loading vs. Wet Loading: If your compound is not very soluble in the mobile phase, wet loading (dissolving the crude product in a minimal amount of a strong solvent like dichloromethane) can lead to band broadening. In such cases, dry loading is preferable. To do this, dissolve your crude product in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[4]

Q3: My product seems to be streaking on the TLC plate and eluting as a broad band from the column. What's causing this and how can I fix it?

A3: Streaking, or tailing, is often a sign of overloading, interaction with the stationary phase, or the presence of very polar impurities.

-

Overloading: You may be spotting too much of your crude mixture on the TLC plate or loading too much material onto your column. Try diluting your sample for TLC and using a larger column or less crude product for chromatography. A general rule of thumb is to use about 20-50 times the weight of silica gel to the weight of your crude product.[4]

-

Acidic Silica Gel Interaction: The terminal alkyne proton is weakly acidic and may be interacting with the acidic silica gel. To mitigate this, you can either use deactivated silica gel or add a small amount of a non-polar organic base like triethylamine (0.1-1%) to your eluent.[3]

-

Highly Polar Impurities: Very polar impurities, such as catalyst residues or salts, can cause streaking. A pre-purification workup, such as washing your crude organic extract with dilute aqueous acid (e.g., 1M HCl) and then brine, can help to remove these.

Q4: I've run my column, but my yield is very low. Where could my product have gone?

A4: Low recovery can be due to several factors. A systematic check is necessary.[3]

-

Product Still on the Column: Your solvent system may not have been polar enough to elute your product completely. After your expected fractions have been collected, try flushing the column with a much more polar solvent (e.g., 50:50 hexanes:ethyl acetate or even 100% ethyl acetate) and collect these fractions for analysis.

-

Product Decomposed on the Column: Some compounds are unstable on silica gel. You can test for this by spotting your crude mixture on a TLC plate, letting it sit for a few hours, and then eluting it. If new spots appear or the product spot diminishes, your compound is likely decomposing. In this case, switching to a less acidic stationary phase like neutral alumina is recommended.

-

Product Eluted with the Solvent Front: If your initial solvent system was too polar, your product may have eluted very quickly with the non-retained impurities. Always check the first few fractions collected, even if you don't expect your product to be there.

-

Invisible Product: If your product is not UV-active and you are only using a UV lamp to monitor the TLC plates, you may be missing it. Try staining the TLC plates with a visualizing agent like potassium permanganate or iodine.

Experimental Workflow

Below is a generalized workflow for the purification of this compound.

Caption: Workflow for the purification of this compound.

References

-

Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

- Google Patents. (n.d.). CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline.

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

-

Organic Syntheses. (n.d.). CATALYTIC ENANTIOSELECTIVE ADDITION OF TERMINAL ALKYNES TO ALDEHYDES. Retrieved from [Link]

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

-

PMC. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Retrieved from [Link]

-

Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

-

Figshare. (2019). Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent work for the synthesis of diaryl ethers and the application of this work. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Cobalt-Catalyzed Carbonylation of Unactivated C(sp3)-H bonds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

-

MDPI. (2025). 3-(4-Ethynylphenyl)-1,5-diphenylformazan. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Retrieved from [Link]

-

NIST/TRC Web Thermo Tables (WTT). (n.d.). benzene, 1-ethynyl-4-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethynyl-3-methoxybenzene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-ethynyl-4-methyl-. Retrieved from [Link]

Sources

Technical Support Center: Copper Residue Removal from 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene Products

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, often catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of a diverse array of complex molecules, including pharmaceuticals and organic materials.[1][2][3] A common product of such reactions is 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene. However, a persistent challenge following a copper-catalyzed Sonogashira reaction is the removal of residual copper species from the final product.[4]

Copper contamination can interfere with downstream applications, compromise the stability of the final compound, and is often unacceptable in pharmaceutical applications due to toxicity concerns.[4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and effectively removing copper residues from their this compound products and similar compounds.

Troubleshooting Guide

This section addresses common issues encountered during the purification process in a question-and-answer format, providing practical solutions and the scientific rationale behind them.

Issue 1: My final product is still contaminated with copper even after standard aqueous workup and column chromatography.

-

Question: I've performed a standard aqueous workup with water and brine, followed by silica gel chromatography, but my NMR and elemental analysis still show the presence of copper. What should I do?

-

Answer: Standard aqueous washes are often insufficient to remove all copper salts, especially if they have complexed with your product or other organic components in the reaction mixture. Here are several more effective strategies:

-

Ammonium Hydroxide/Ammonium Chloride Wash: A common and effective method is to wash the organic layer with a saturated aqueous solution of ammonium chloride (NH4Cl), sometimes in combination with ammonium hydroxide (NH4OH) to adjust the pH to around 8.[5][6][7] Copper(I) and Copper(II) ions form stable, water-soluble tetraamminecopper(II) complexes ([Cu(NH3)4]2+), which are deep blue, facilitating their extraction into the aqueous phase.[5][6][8] The visual disappearance of the blue color in the aqueous layer is a good indicator of successful copper removal.

-

EDTA Wash: Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that forms very stable, water-soluble complexes with a wide range of metal ions, including copper.[8] Washing the organic layer with an aqueous solution of EDTA (typically 0.1-0.5 M) can effectively sequester the copper ions and draw them into the aqueous phase. This method is particularly useful when ammonia-based washes are incompatible with your product.[9]

-

Citric Acid Wash: An aqueous wash with a citric acid solution can also be effective in some cases for removing copper salts.[8]

-

Issue 2: I'm concerned about product degradation with basic or acidic washes.

-

Question: My product, this compound, has functional groups that might be sensitive to the basic conditions of an ammonium hydroxide wash or acidic conditions. Are there gentler alternatives?

-

Answer: Absolutely. If your product's stability is a concern, consider these milder approaches:

-

Solid-Supported Scavengers: These are functionalized polymers or silica gels that selectively bind to metals.[10] You can stir your crude product solution with the scavenger resin for a period, and then simply filter it off. Common functionalities for copper scavenging include thiols (mercapto-functionalized silica) and amines.[10][11] This method avoids aqueous extractions altogether and is often very clean and efficient.

-

Sodium Thiosulfate Wash: A wash with an aqueous solution of sodium thiosulfate (Na2S2O3) can effectively remove copper(I) and copper(II) by forming colorless, water-soluble complexes.[10] This method is generally mild and avoids harsh pH conditions. However, it's important not to heat the mixture during the workup, as this can lead to the precipitation of copper sulfide (Cu2S).[10]

-

Issue 3: I'm observing significant product loss during the purification steps.

-

Question: I'm successfully removing the copper, but my overall yield is decreasing significantly with each purification step. How can I minimize product loss?

-

Answer: Product loss during purification is a common challenge. Here are some strategies to mitigate it:

-

Minimize Emulsion Formation: During liquid-liquid extractions, emulsions can form at the interface between the organic and aqueous layers, trapping your product. To minimize this, you can add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. If an emulsion does form, allowing the separatory funnel to stand for an extended period, gentle swirling, or filtering the entire mixture through a pad of Celite can help break it.

-

Optimize Column Chromatography: If you are using column chromatography, ensure you have chosen the right solvent system. A solvent system that provides good separation between your product and impurities while keeping the Rf value of your product in a reasonable range (typically 0.2-0.4) will minimize band broadening and product loss on the column. Using a minimal amount of silica gel appropriate for the scale of your reaction is also crucial.

-

Consider a Plug Filtration: If the copper impurities are the primary concern and your product is relatively non-polar, a simple filtration through a short plug of silica gel or alumina can be effective.[12] This is much faster than a full column and can significantly reduce product loss.

-

Frequently Asked Questions (FAQs)

Q1: Why is it so crucial to remove copper from my final product?

A1: There are several critical reasons for complete copper removal:

-

Catalytic Activity: Residual copper can catalyze undesired side reactions, such as the homocoupling of terminal alkynes (Glaser coupling), leading to product degradation over time.[1][13]

-

Toxicity: For pharmaceutical applications, heavy metal contamination is strictly regulated due to potential toxicity.[4]

-

Analytical Interference: Copper can interfere with subsequent analytical techniques, such as NMR spectroscopy, by causing line broadening.

-

Downstream Reactions: Residual copper can poison catalysts used in subsequent synthetic steps.

Q2: What are the common sources of copper contamination in my reaction?

A2: The primary source is the copper(I) salt (e.g., CuI) used as a co-catalyst in the Sonogashira reaction. However, copper can also be introduced from other sources, such as impurities in reagents or leaching from copper-containing equipment.

Q3: Can I avoid copper contamination altogether?

A3: Yes, copper-free Sonogashira coupling protocols have been developed to circumvent the issue of copper contamination.[1][2][3][13] These reactions often require different ligands, bases, or reaction conditions to achieve comparable efficiency to the copper-co-catalyzed versions.[2][3][13] If copper contamination is a persistent and significant issue in your synthesis, exploring a copper-free alternative is a worthwhile consideration.

Q4: How can I confirm that all the copper has been removed?

A4: Several analytical techniques can be used to confirm the absence of copper:

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for quantifying trace amounts of metals.

-

Atomic Absorption Spectroscopy (AAS): Another sensitive method for detecting specific metals.

-

Elemental Analysis: While less sensitive than ICP-MS or AAS, it can provide an indication of bulk metal contamination.

-

NMR Spectroscopy: The absence of significant line broadening in your product's NMR spectrum can be a good qualitative indicator of copper removal.

Experimental Protocols

Protocol 1: Aqueous Ammonium Chloride/Ammonium Hydroxide Wash

-

After the reaction is complete, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Transfer the mixture to a separatory funnel.

-

Add a saturated aqueous solution of ammonium chloride.

-

Shake the funnel vigorously for 1-2 minutes. The aqueous layer should turn a deep blue color.

-

Separate the layers.

-

Repeat the wash with fresh saturated ammonium chloride solution until the aqueous layer is colorless.

-

For stubborn cases, a solution of ammonium hydroxide/ammonium chloride at pH 8 can be used.[5][6]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: EDTA Wash

-

Following the initial dilution of the reaction mixture with an organic solvent, transfer it to a separatory funnel.

-

Add a 0.1 M aqueous solution of disodium EDTA.

-

Shake the funnel vigorously for 2-3 minutes.

-

Separate the layers.

-

Repeat the wash with the EDTA solution one or two more times.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

Protocol 3: Solid-Supported Scavenger

-

After the reaction, filter off any solid precipitates.

-

Dissolve the crude product in a suitable organic solvent.

-

Add the recommended amount of a copper scavenger resin (e.g., mercaptopropyl-functionalized silica gel).

-

Stir the suspension at room temperature for the time recommended by the manufacturer (typically 1-4 hours).

-

Monitor the removal of copper by TLC or a qualitative test if available.

-

Filter off the scavenger resin and wash it with a small amount of the solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure.

Visualization of Copper Removal Workflow

Caption: A decision-making workflow for selecting an appropriate copper removal strategy.

Comparative Summary of Copper Scavenging Methods

| Method | Principle | Advantages | Disadvantages |

| Ammonium Hydroxide/Chloride Wash | Formation of water-soluble copper-ammonia complexes.[5][6] | Highly effective, inexpensive, visual endpoint (blue color). | Basic conditions may not be suitable for all products. |

| EDTA Wash | Chelation of copper ions to form a stable, water-soluble complex.[8] | Effective over a wide pH range, mild conditions. | Can be more expensive than ammonia-based washes. |

| Solid-Supported Scavengers | Covalent or coordinative binding of copper to a solid support.[10][11] | High selectivity, simple filtration workup, avoids aqueous extraction. | Higher cost, may require longer reaction times. |

| Sodium Thiosulfate Wash | Formation of colorless, water-soluble copper-thiosulfate complexes.[10] | Mild conditions, effective for both Cu(I) and Cu(II). | Heating can cause precipitation of copper sulfide.[10] |

References

-

University of Rochester, Department of Chemistry. Workup for Removing Copper Salts. [Link]

-

University of Rochester, Department of Chemistry. Workup for Removing Copper Salts. [Link]

-

Merlic, C. A. (UCLA). Organic Reaction Workup Formulas for Specific Reagents. [Link]

-

V. V. V. V. V. (2008). Copper-free Sonogashira coupling. The chemical reaction database. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Reddit. (2021). Work up to remove copper. r/Chempros. [Link]

-

Reddit. (2024). Best method for removing Cu(I) from Org compounds. r/Chempros. [Link]

-

Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7434-7494. [Link]

-

Gevorgyan, V., & Takeda, A. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3886-3890. [Link]

-

Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(13), 7434-7494. [Link]

-

Trost, B. M., & Ball, Z. T. (2016). Copper-Catalyzed Semi-Reduction of Alkynes. Organic Syntheses, 93, 385-400. [Link]

-

ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst?. [Link]

-

Bräse, S., & Degen, A. (2004). Strategies in organic synthesis. Combinatorial Chemistry & High Throughput Screening, 7(7), 659-672. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Workup [chem.rochester.edu]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. rtong.people.ust.hk [rtong.people.ust.hk]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. orgsyn.org [orgsyn.org]

- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

Technical Support Center: Production of 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 3-Ethynyl-1-(4-methylbenzyl)oxy-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions, and navigate the challenges of scaling production.

Synthesis Overview & Strategy

The most direct and common synthetic route to this compound involves the etherification of 3-hydroxyphenylacetylene with 4-methylbenzyl chloride. This pathway is generally preferred for its convergence and the commercial availability of the key starting materials.

The core transformation is a Williamson ether synthesis , an SN2 reaction where the phenoxide, generated by deprotonating 3-hydroxyphenylacetylene, acts as a nucleophile to displace the chloride from 4-methylbenzyl chloride.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for a successful Williamson ether synthesis in this context? A1: The most critical parameter is ensuring the complete deprotonation of the 3-hydroxyphenylacetylene to form the phenoxide. Incomplete deprotonation, caused by using a weak base or insufficient stoichiometry, results in unreacted starting material and significantly lower yields. The pKa of phenols is typically around 10, while alcohols are around 16-18, so a base strong enough to deprotonate the phenol quantitatively is essential[1].

Q2: Why is 4-methylbenzyl chloride preferred over the corresponding bromide or iodide? A2: While bromides and iodides are more reactive leaving groups, 4-methylbenzyl chloride is often chosen for scale-up due to a balance of reactivity, stability, and cost. It is sufficiently reactive for this SN2 reaction without being overly prone to decomposition. Furthermore, as a primary benzylic halide, it is highly susceptible to SN2 attack with minimal risk of competing elimination (E2) reactions[2][3].

Q3: Can I use a different starting material instead of 3-hydroxyphenylacetylene? A3: Yes, an alternative route involves a Sonogashira coupling. You could start with 3-bromo-1-(4-methylbenzyl)oxy-benzene and couple it with a protected acetylene, like (trimethylsilyl)acetylene, followed by deprotection. However, this adds steps to the synthesis. The reactivity of aryl halides in Sonogashira coupling follows the trend I > OTf > Br > Cl, so an aryl bromide would be a suitable substrate[4].

Q4: My final product appears oily and is difficult to crystallize. Is this normal? A4: While some aryl alkynes can be oils or low-melting solids, purification challenges are common. The product's polarity is relatively low. If standard crystallization fails, consider purification by column chromatography on silica gel. For stubborn impurities, specialized techniques like chromatography on silver nitrate-impregnated silica gel can be effective, as the silver ions complex reversibly with the alkyne functionality, altering its retention[5][6].

Troubleshooting Guide: Williamson Ether Synthesis

This section addresses common issues encountered during the etherification step.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Incomplete Deprotonation: The base is not strong enough or used in insufficient quantity[2]. 2. Poor Reagent Quality: 4-methylbenzyl chloride has degraded, or the solvent is wet. 3. Incorrect Temperature: Reaction temperature is too low, leading to slow kinetics. | 1. Base Selection: Use a stronger base like sodium hydride (NaH) or ensure anhydrous potassium carbonate (K₂CO₃) is finely powdered and used in excess (2-3 equivalents). 2. Reagent Check: Use fresh 4-methylbenzyl chloride. Ensure solvents like DMF or acetonitrile are anhydrous, as water can quench the phenoxide[2]. 3. Temperature Control: Gently heat the reaction (e.g., 50-80 °C) to drive it to completion, but monitor for side reactions. |

| Significant Alkene Byproduct Formation | E2 Elimination: The phenoxide acts as a base rather than a nucleophile, abstracting a proton from the benzyl group. This is less common with primary halides but can occur at high temperatures[2][7]. | Optimize Temperature: Lowering the reaction temperature generally favors the SN2 pathway over E2[2]. Avoid excessively high temperatures or prolonged reaction times. |